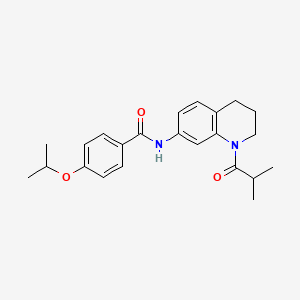

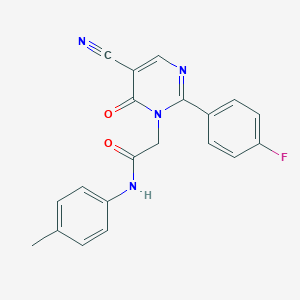

N-(3-甲基苯基)-1-(2-苯乙基)-4-哌啶胺

描述

Synthesis Analysis

The synthesis of related compounds involves creating diastereoisomers and enantiomers of N-substituted piperidines, which have shown significant analgesic activity. For instance, the synthesis of diastereoisomers of N-phenylpropanamide derivatives has been reported, with some compounds exhibiting potent analgesic properties, surpassing morphine in efficacy . Additionally, the preparation of piperidines through a formal hetero-ene reaction of amino acid derivatives has been described, indicating the versatility of synthetic approaches for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been studied extensively, with particular attention to the conformation of the piperidine ring and its substituents. For example, the bioactive conformation of mu-opioid receptor antagonists has been elucidated through the synthesis of conformationally restricted analogues, providing insights into the structural features affecting ligand binding . The crystal structures of certain piperidine derivatives have also been determined, revealing intermolecular interactions and the spatial arrangement of functional groups .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives includes their ability to undergo cycloaddition reactions with organic azides, leading to the formation of sulfonamides . The modification of functional groups, such as the cyano group, has been explored, although with limited success in some cases . These reactions are crucial for the development of compounds with desired pharmacological profiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted piperidines are influenced by their molecular structure. For instance, the NMR spectra of some N-substituted piperidines have been analyzed, revealing the impact of substituents on chemical shifts and proton interactions . The synthesis of piperidinamides with anti-inflammatory and analgesic activities has also been reported, highlighting the importance of N-aroyl substitutions in modulating the biological properties of these compounds .

科学研究应用

胃动力素受体激动剂候选物

N-(3-氟苯基)-1-[(4-([(3S)-3-甲基-1-哌嗪基]甲基)苯基)乙酰基]-4-哌啶胺 (GSK962040) 是一种新型小分子胃动力素受体激动剂。它在人胃动力素受体和兔胃动力素受体上显示出优异的活性,增强了胃窦组织的收缩。其在大鼠和狗中具有良好的药代动力学特征,加上体内模型,表明其作为胃动力素受体激动剂候选物的潜力 (Westaway 等,2009).

镇痛活性和阿片受体结合

N-[1-(2-羟基-2-苯乙基)-3-甲基-4-哌啶基]-N-苯基丙酰胺(奥美芬太尼)表现出强效的镇痛活性,对阿片受体 mu 具有高亲和力和选择性。对其立体异构体的研究揭示了镇痛活性和受体亲和力的显着差异,突出了立体化学对药理作用的影响 (Wang 等,1995).

生物活性构象探索

N-苯乙基反式-3,4-二甲基-4-(3-羟基苯基)哌啶衍生物作为阿片受体拮抗剂的生物活性构象研究提供了对 mu 识别和配体结合的分子决定因素的见解。这项研究有助于理解阿片受体相互作用中的构效关系 (Le Bourdonnec 等,2006).

与异构体的区别

研究 2-甲氧基二苯环己烷 (MXP) 及其衍生自 1,2-二苯乙胺模板的异构体,解决了由于其结构多样性在化学分析中遇到的分析挑战。这项研究有助于区分此类化合物,这对于药物发现和质量控制至关重要 (McLaughlin 等,2016).

抗白血病活性

一项关于 1-苯乙基-4-羟基-4-取代哌啶鎓盐的研究探讨了它们的抗白血病活性。该研究涉及合成具有各种取代基的化合物,并评估其对白血病的潜在生物活性 (Yang 等,2009).

抗组胺活性

合成了 N-(4-哌啶基)-1H-苯并咪唑-2-胺并对它们进行了抗组胺活性评估,包括体外和体内。这些化合物,特别是苯乙基衍生物,表现出有效的抗组胺特性,表明它们在治疗过敏反应中的潜力 (Janssens 等,1985).

乳腺癌的芳香化酶抑制剂

研究 3-烷基取代的 3-(4-氨基苯基)哌啶-2,6-二酮作为芳香化酶抑制剂表明它们在治疗激素依赖性乳腺癌中的潜力。这些化合物显示出比氨基己烯酰更强的雌激素生物合成抑制作用,氨基己烯酰是一种用于治疗乳腺癌的药物 (Hartmann & Batzl,1986).

属性

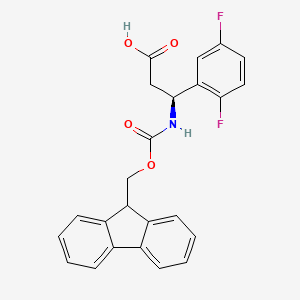

IUPAC Name |

N-(3-methylphenyl)-1-(2-phenylethyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-6-5-9-20(16-17)21-19-11-14-22(15-12-19)13-10-18-7-3-2-4-8-18/h2-9,16,19,21H,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSWKXTYRMTZUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2CCN(CC2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401037103 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

CAS RN |

99918-45-3 | |

| Record name | N-(3-Methylphenyl)-1-(2-phenylethyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401037103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Hydroxy-3-(4-methoxyphenyl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2505866.png)

![2-Cyclopropyl-5-[[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2505868.png)

![2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2505874.png)

![3-(hydroxymethyl)-5-(2-methoxyethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2505876.png)

![2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B2505883.png)